molecular formula C6H5Br2N B1592370 2,3-Dibromo-4-methylpyridine CAS No. 871483-22-6

2,3-Dibromo-4-methylpyridine

Cat. No.: B1592370
CAS No.: 871483-22-6
M. Wt: 250.92 g/mol
InChI Key: CHLBQXITXFNXNR-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2nd and 3rd positions and a methyl group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylpyridine typically involves the bromination of 4-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide, which facilitates the electrophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding 4-methylpyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Coupling reactions produce biaryl compounds.
  • Reduction reactions result in debrominated pyridine derivatives.

Scientific Research Applications

2,3-Dibromo-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 3-Bromo-4-methylpyridine
  • 2,5-Dibromo-3-methylpyridine

Comparison: 2,3-Dibromo-4-methylpyridine is unique due to the presence of two bromine atoms at specific positions, which imparts distinct reactivity and properties compared to its mono-brominated counterparts. The dibromo substitution pattern enhances its utility in cross-coupling reactions and other synthetic transformations, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2,3-dibromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLBQXITXFNXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624534
Record name 2,3-Dibromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871483-22-6
Record name 2,3-Dibromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (0.35 mL, 6.8 mmol) was added dropwise to a solution of 3-bromo-4-methyl-pyridin-2-ylamine (0.44 g, 2.4 mmol) in 48% HBr (3 mL) at −10° C. to give an orange slurry. After 5 minutes NaNO2 (0.47 g, 6.8 mmol), dissolved in water (1.5 mL), was added dropwise over 5 minutes. The dark brown mixture was slowly warmed to 10° C. over 3.5 h and then cooled to 0° C. and quenched with 10N NaOH until pH˜12. The resulting orange slurry was extracted with CH2Cl2 (3×50 mL), dried (Na2SO4), filtered and concentrated in vacuo to give an orange/brown solid. Purification by column chromatography on silica gel (Hexanes:Et2O, 7:3, v/v) yielded 2,3-dibromo-4-methyl-pyridine (0.28 g, 47%) as a pale yellow solid. 1H NMR (CDCl3) δ 2.48 (s, 3H), 7.11 (d, 1H, J=6.0 Hz), 8.16 (d, 1H, J=6.0 Hz).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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